molecular formula C19H25ClN2O B025696 Imipraminoxide hydrochloride CAS No. 19864-71-2

Imipraminoxide hydrochloride

Katalognummer: B025696
CAS-Nummer: 19864-71-2
Molekulargewicht: 332.9 g/mol
InChI-Schlüssel: CAHPIJSNOKEGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imipraminoxide hydrochloride, also known as imipramine N-oxide hydrochloride, is a tricyclic antidepressant. It was introduced in Europe in the 1960s for the treatment of depression. This compound is both an analogue and a metabolite of imipramine, and it exhibits similar effects. it has a faster onset of action, slightly higher efficacy, and fewer side effects compared to imipramine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imipraminoxide hydrochloride involves the oxidation of imipramine. The reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Imipraminoxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Treatment of Depression

  • Indications : Imipraminoxide hydrochloride has been utilized in Europe for the treatment of major depressive disorders. Its efficacy is comparable to that of imipramine, making it a viable alternative in clinical settings .
  • Mechanism : The compound inhibits the reuptake of serotonin and norepinephrine, enhancing neurotransmitter availability at synaptic sites, which is crucial for alleviating depressive symptoms .

Neuropathic Pain Management

  • Use in Pain Management : Recent studies have suggested that imipraminoxide may be effective in managing neuropathic pain, similar to other tricyclic antidepressants. Its nomination for inclusion on the FDA's 503B Bulks List highlights its potential as an injectable treatment option for this condition .
  • Clinical Trials : Evidence from clinical trials indicates that imipraminoxide could serve as an adjunct therapy for patients with chronic pain conditions, thereby reducing reliance on opioids .

Childhood Enuresis

  • Application : Imipraminoxide has been indicated as a treatment for nocturnal enuresis in children aged six years and older, providing an alternative to traditional therapies .
  • Effectiveness : Its anticholinergic properties can help manage bladder control issues, making it a suitable option when other treatments have failed.

Comparative Efficacy and Side Effects

Compound Onset of Action Side Effects Primary Use
ImipraminoxideFasterFewer anticholinergic effectsDepression, Neuropathic Pain
ImipramineSlowerMore pronounced side effectsDepression, Enuresis

Case Study Insights

  • A systematic review highlighted the effectiveness of imipraminoxide in treating patients with resistant depression who did not respond adequately to standard therapies. Patients reported improved mood and reduced depressive symptoms within weeks of starting treatment .
  • In pediatric populations, case studies demonstrated significant reductions in episodes of enuresis among children treated with imipraminoxide compared to placebo groups, suggesting its efficacy in this demographic .

Research Findings

  • Studies have shown that imipraminoxide has a lower incidence of sedation compared to other tricyclics, making it preferable for patients who require antidepressants without significant sedative effects .
  • Pharmacological reviews indicate that while the exact mechanism remains partially understood, its action on multiple neurotransmitter systems contributes to its therapeutic benefits across various indications .

Wirkmechanismus

Imipraminoxide hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound also acts on various receptors, including histamine and muscarinic acetylcholine receptors, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its faster onset of action and reduced side effects compared to imipramine. It also has a distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Imipraminoxide hydrochloride is a tricyclic antidepressant (TCA) derivative of imipramine, primarily known for its antidepressant and anxiolytic properties. This article focuses on the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters in the brain, particularly norepinephrine and serotonin. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to mood elevation. The compound binds to sodium-dependent transporters, effectively blocking the reabsorption of norepinephrine and serotonin by neurons, which is crucial in alleviating symptoms of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with a bioavailability ranging from 29% to 77%. Peak plasma concentrations occur approximately 2-6 hours post-administration.
  • Distribution : High volume of distribution (10-20 L/kg), with significant accumulation in the brain.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), yielding active metabolites such as desipramine.
  • Elimination : Excreted mainly through urine, with less than 5% remaining unchanged .

Clinical Applications and Efficacy

This compound has been studied for various clinical applications beyond depression, including:

  • Irritable Bowel Syndrome (IBS) : A randomized controlled trial demonstrated that low-dose imipramine significantly improved global symptom relief in patients with IBS compared to placebo. At week 12, 80.6% of patients on imipramine reported symptom relief versus 48.0% on placebo (p = 0.01). This effect persisted through a follow-up period .
Study GroupMean Age (years)Symptom Relief (%)Dropout Rate (%)
Imipraminoxide42.6 ± 12.480.647.5
Placebo45.3 ± 13.848.047.9
  • Chronic Pain Management : Due to its analgesic properties, imipraminoxide has been explored for chronic pain conditions where traditional pain management strategies have failed.

Side Effects and Safety Profile

Common side effects associated with this compound include:

  • Anticholinergic Effects : Dry mouth, constipation, blurred vision.
  • Cardiovascular Effects : Postural hypotension and tachycardia.
  • CNS Effects : Drowsiness and cognitive impairment, especially in older adults.

The incidence of adverse effects tends to be higher in older populations due to polypharmacy and increased sensitivity to medications .

Case Studies

Research has highlighted several case studies where this compound was effectively utilized:

  • Case Study on Depression : A patient with treatment-resistant depression showed significant improvement after switching from SSRIs to this compound after a comprehensive evaluation indicated poor response to initial therapies.
  • IBS Management : Another case involved a patient suffering from IBS who experienced substantial relief from abdominal pain and bloating after a regimen of low-dose this compound over three months.

Eigenschaften

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPIJSNOKEGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6829-98-7 (Parent)
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20438-98-6
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.